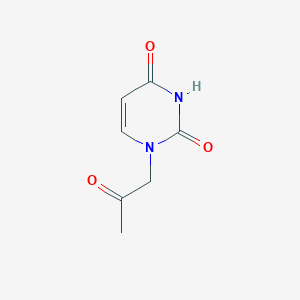![molecular formula C12H16F3NO2 B7874706 (2-Methoxyethyl)({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B7874706.png)
(2-Methoxyethyl)({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyethyl)({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is a chemical compound with the molecular formula C12H16F3NO2 and a molecular weight of 263.26 g/mol . It is known for its unique structure, which includes a trifluoroethoxy group attached to a phenyl ring, and a methoxyethylamine group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine typically involves the reaction of 3-(2,2,2-trifluoroethoxy)benzyl chloride with 2-methoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyethyl)({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Solvents: Dichloromethane, toluene
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(2-Methoxyethyl)({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methoxyethyl)({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methoxyethylamine group can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methoxyethyl)benzylamine: Similar structure but lacks the trifluoroethoxy group.
(2-Methoxyethyl)phenethylamine: Similar structure but with a different substitution pattern on the phenyl ring.
(2-Methoxyethyl)({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine derivatives: Compounds with variations in the substituents on the phenyl ring or the methoxyethylamine group.
Uniqueness
The presence of the trifluoroethoxy group in this compound distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance the compound’s interactions with biological targets and its overall effectiveness in various applications .
Propriétés
IUPAC Name |
2-methoxy-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO2/c1-17-6-5-16-8-10-3-2-4-11(7-10)18-9-12(13,14)15/h2-4,7,16H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRWNZZANSJVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=CC=C1)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B7874642.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B7874647.png)


![2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol](/img/structure/B7874674.png)
![{1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B7874675.png)




